molecular formula C10H9N3OS B2363580 N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide CAS No. 2361641-99-6

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide

Cat. No. B2363580
M. Wt: 219.26
InChI Key: DGXWROSVOKJYJZ-UHFFFAOYSA-N
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Description

The compound seems to be related to 2,1,3-benzothiadiazol-4-yl isocyanate . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Safety And Hazards

For the related compound 2,1,3-benzothiadiazol-4-yl isocyanate, safety information includes hazard statements such as H302 - H315 - H317 - H318 - H334 - H335 .

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-2-9(14)11-6-7-4-3-5-8-10(7)13-15-12-8/h2-5H,1,6H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXWROSVOKJYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-Benzothiadiazol-4-ylmethyl)prop-2-enamide

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